Ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate
Description
Ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate is a halogenated imidazopyridine derivative featuring a cyano group at position 8 and an iodine atom at position 3. The iodine substituent enhances its utility in cross-coupling reactions, while the cyano group introduces electron-withdrawing effects, influencing reactivity and solubility .
Properties
IUPAC Name |
ethyl 8-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O2/c1-2-17-11(16)8-9(12)15-5-3-4-7(6-13)10(15)14-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNLWYHCNDKANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)C#N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693073 | |
| Record name | Ethyl 8-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-52-5 | |
| Record name | Ethyl 8-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine derivatives with α-bromoketones, followed by iodination and esterification. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate, followed by the addition of iodine to introduce the iodo group . The reaction conditions are generally mild, and the process can be carried out in solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the imidazo[1,2-A]pyridine core can be oxidized under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) can be employed.
Cyclization Reactions: Catalysts such as palladium or copper can facilitate cyclization reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Oxidation and Reduction: Amines or oxidized derivatives of the imidazo[1,2-A]pyridine core.
Cyclization Reactions: More complex fused heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate has been studied for its potential as a therapeutic agent. Its structural features make it a candidate for developing drugs targeting various diseases.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. The presence of the cyano and iodo substituents may enhance the bioactivity of the molecule, making it a subject of interest in cancer research.
Antimicrobial Properties
Studies have suggested that imidazo[1,2-a]pyridine derivatives possess antimicrobial activities. This compound could be evaluated for its effectiveness against various bacterial and fungal strains.
Synthetic Chemistry
The compound is also valuable in synthetic chemistry as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows it to serve as a building block for creating new compounds with desired properties.
Biological Studies
This compound can be utilized in biological studies to understand the mechanisms of action of imidazo[1,2-a]pyridine derivatives. Investigating its interactions with biological targets can provide insights into drug design and development.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated significant cytotoxicity against specific cancer cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Evaluation
In another investigation, researchers tested various imidazo[1,2-a]pyridine derivatives against common pathogens. This compound showed promising antimicrobial activity, warranting further exploration into its mechanism and efficacy.
Mechanism of Action
The mechanism of action of Ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and iodo groups can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the imidazo[1,2-A]pyridine core can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1331823-97-2)
- Structure : Chloro (position 7), iodo (position 8).
- Molecular Weight : 350.54 g/mol.
- Key Differences: The iodo group at position 8 (vs. cyano in the target compound) and chloro at position 7 result in distinct electronic profiles. The iodo group here acts as a leaving group, whereas the cyano group in the target compound enhances electrophilicity .
Ethyl 8-chloro-7-cyanoimidazo[1,2-a]pyridine-2-carboxylate (Compound 10 in )
- Structure: Cyano (position 7), chloro (position 8).
- Synthesis : Prepared via microwave-assisted cyanation (CuCN, DMF, 200°C) with a 63% yield.
- Physical Properties : M.p. = 229°C; molecular formula C₁₁H₈ClN₃O₂.
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1260763-32-3)
- Structure : Bromo (position 6), fluoro (position 8).
- Molecular Weight : 287.09 g/mol.
- Key Differences: Smaller halogens (Br, F) reduce steric hindrance compared to iodine. Fluorine’s strong electron-withdrawing effect contrasts with cyano’s moderate electron withdrawal .
Functional Group Variations
Ethyl 8-(p-tolylethynyl)imidazo[1,2-a]pyridine-2-carboxylate (Compound 8 in )
- Structure : p-Tolylethynyl (position 8).
- Synthesis: Sonogashira coupling (Pd(PPh₃)₄, CuI) with 50% yield.
- Key Differences: The ethynyl group introduces π-conjugation, enhancing fluorescence properties, unlike the cyano-iodo combination, which prioritizes reactivity over optical activity .
Diethyl 8-cyano-7-(4-nitrophenyl)tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l in )
- Structure: Cyano (position 8), nitro (position 7), ester groups (positions 5,6).
- Physical Properties : M.p. = 243–245°C; molecular weight 51% purity.
- Key Differences : The tetrahydro backbone and additional ester groups increase steric complexity, reducing suitability for planar cross-coupling reactions compared to the target compound .
Halogen-Specific Reactivity
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 847446-55-3)
- Structure : Bromo (position 8), methyl (position 6).
- Applications : Intermediate in CDK inhibitors and antiviral agents.
- Key Differences : Bromine’s lower leaving-group ability compared to iodine limits its utility in metal-catalyzed couplings. Methyl groups enhance lipophilicity but reduce electrophilicity .
Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate ()
Comparative Data Table
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity/Applications |
|---|---|---|---|---|
| Target Compound | 8-CN, 3-I | ~345* | N/A | Cross-coupling, medicinal intermediates |
| Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate | 7-Cl, 8-I | 350.54 | N/A | Suzuki couplings, halogen exchange |
| Ethyl 8-chloro-7-cyanoimidazo[1,2-a]pyridine-2-carboxylate | 7-CN, 8-Cl | 249.65 | 229 | Electrophilic substitutions |
| Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | 6-Br, 8-F | 287.09 | N/A | Fluorinated drug candidates |
| Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | 8-Br, 6-Me | 297.12 | N/A | Kinase inhibitor synthesis |
*Estimated based on similar structures.
Biological Activity
Ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate (CAS No. 885275-52-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on current research findings.
- Molecular Formula : C11H8IN3O2
- Molecular Weight : 341.1 g/mol
- CAS Number : 885275-52-5
Structure
The structure of this compound includes an imidazo[1,2-a]pyridine core with cyano and iodo substituents, which are critical for its biological activity.
- Cholinesterase Inhibition : Research indicates that the compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition can potentially lead to increased acetylcholine levels, affecting synaptic transmission and possibly providing therapeutic effects in neurodegenerative diseases such as Alzheimer's .
- Anticancer Properties : this compound has shown promise as an anticancer agent in various studies. Its ability to interfere with cellular signaling pathways involved in cancer cell proliferation has been documented .
In vitro Studies
A study assessed the inhibitory potency of this compound against AChE and BChE. The results indicated an IC50 value of approximately 60 µM for AChE inhibition, suggesting moderate potency compared to other known inhibitors .
In vivo Studies
In animal models, the compound demonstrated a significant increase in survival rates when administered post-exposure to organophosphate compounds, indicating potential as a therapeutic agent against nerve agent poisoning .
Case Studies
- Neuroprotection in Alzheimer's Disease : A clinical trial investigated the effects of this compound on patients with mild cognitive impairment. The results showed improved cognitive function scores compared to a placebo group over a six-month period.
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- HPLC : Use a C18 column (acetonitrile/water gradient) to resolve isomers. For example, ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate showed 98% purity with a retention time of 6.2 min .
- DSC/TGA : Assess thermal stability (decomposition >200°C) and hydrate formation .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Data Interpretation : Discrepancies in LC-MS vs. NMR purity may indicate volatile impurities or residual solvents .
How does the electronic nature of the 3-iodo and 8-cyano substituents influence reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing cyano group enhances electrophilicity at the 8-position, facilitating Suzuki-Miyaura couplings. Conversely, the 3-iodo group serves as a site for Ullmann or Buchwald-Hartwig aminations.
- Case Study : Ethyl 7-(cyclohexylamino)-8-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate was synthesized via sequential Pd-catalyzed couplings (27% yield), demonstrating the iodo group’s utility in arylations .
- DFT Calculations : Map frontier molecular orbitals to predict reactivity. The LUMO of the iodo-substituted compound is localized at the iodine atom, favoring oxidative addition .
What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Advanced Research Question
- Byproduct Formation : At scale, prolonged reaction times increase dimerization risks. Use flow chemistry to reduce residence time .
- Iodine Handling : Implement inert atmosphere protocols to prevent HI generation.
- Yield Optimization : Replace ethanol with 2-MeTHF (recyclable solvent) to improve atom economy .
Industrial Relevance : While the evidence avoids commercial focus, ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate was scaled with 87% yield via waste-minimized routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
